molecular formula C15H20INO3 B14499950 Benzyl 6-(2-iodoacetamido)hexanoate CAS No. 63984-39-4

Benzyl 6-(2-iodoacetamido)hexanoate

Cat. No.: B14499950
CAS No.: 63984-39-4
M. Wt: 389.23 g/mol
InChI Key: OUAGSSMDJSQIRQ-UHFFFAOYSA-N
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Description

Benzyl 6-(2-iodoacetamido)hexanoate is an organic compound with the molecular formula C15H20INO3 It is a derivative of hexanoic acid, featuring an ester linkage and an iodoacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-(2-iodoacetamido)hexanoate typically involves the esterification of 6-aminohexanoic acid with benzyl alcohol, followed by the introduction of the iodoacetamido group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The iodoacetamido group is introduced through a nucleophilic substitution reaction using iodoacetic acid or its derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(2-iodoacetamido)hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 6-(2-iodoacetamido)hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications due to its ability to form covalent bonds with nucleophilic amino acid residues.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 6-(2-iodoacetamido)hexanoate involves its reactivity with nucleophiles. The iodoacetamido group can form covalent bonds with nucleophilic sites in biomolecules, such as the thiol groups in cysteine residues of proteins. This reactivity makes it useful for studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-(2-iodoacetamido)hexanoate is unique due to the presence of both the benzyl ester and iodoacetamido groups, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific reactivity and solubility characteristics .

Properties

CAS No.

63984-39-4

Molecular Formula

C15H20INO3

Molecular Weight

389.23 g/mol

IUPAC Name

benzyl 6-[(2-iodoacetyl)amino]hexanoate

InChI

InChI=1S/C15H20INO3/c16-11-14(18)17-10-6-2-5-9-15(19)20-12-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,17,18)

InChI Key

OUAGSSMDJSQIRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCCCNC(=O)CI

Origin of Product

United States

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